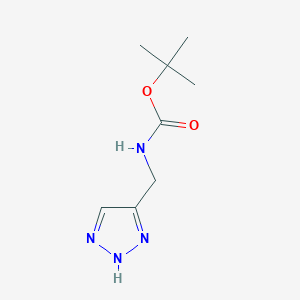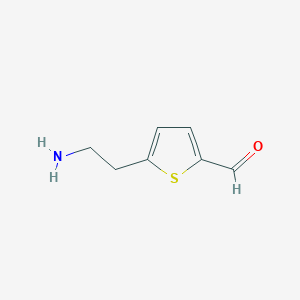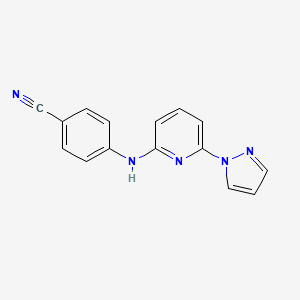
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid is a pyridine derivative with the molecular formula C13H17NO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves the use of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Additionally, it can participate in electrochemical oxidation processes, which are essential for its various applications .
Comparación Con Compuestos Similares
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
These compounds share similar structural features but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-4-7-8(10(13)14)5(2)12-6(3)9(7)11(15)16/h4H2,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
HOEWVQREYUNBNP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)








![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
